Cas no 2375271-05-7 (1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1))

1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1) is a triazole-derived amine compound with a hydrochloride salt formulation, enhancing its stability and solubility for practical applications. The presence of the isopropyl group at the 1-position of the triazole ring contributes to steric and electronic modulation, which may influence its reactivity and binding properties. This compound is of interest in pharmaceutical and agrochemical research due to the versatility of the triazole scaffold, which is known for its bioactivity. The hydrochloride salt form ensures improved handling and compatibility in synthetic processes. Its structural features make it a potential intermediate for the development of targeted small molecules.
1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1) structure
2375271-05-7 structure
Product name:1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1)
CAS No:2375271-05-7
MF:C6H13ClN4
MW:176.647219419479
CID:6437923

1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1)
    • Inchi: 1S/C6H12N4.ClH/c1-5(2)10-6(3-7)8-4-9-10;/h4-5H,3,7H2,1-2H3;1H
    • InChI Key: GETWRLXKELYTNG-UHFFFAOYSA-N
    • SMILES: C(C1=NC=NN1C(C)C)N.Cl

1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7437539-0.5g
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
2375271-05-7 95.0%
0.5g
$723.0 2025-03-11
Enamine
EN300-7437539-2.5g
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
2375271-05-7 95.0%
2.5g
$1819.0 2025-03-11
Aaron
AR028GME-500mg
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride
2375271-05-7 95%
500mg
$1020.00 2025-02-16
Aaron
AR028GME-2.5g
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride
2375271-05-7 95%
2.5g
$2527.00 2023-12-15
1PlusChem
1P028GE2-100mg
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride
2375271-05-7 95%
100mg
$460.00 2024-05-23
1PlusChem
1P028GE2-2.5g
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride
2375271-05-7 95%
2.5g
$2311.00 2024-05-23
1PlusChem
1P028GE2-10g
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride
2375271-05-7 95%
10g
$4996.00 2024-05-23
1PlusChem
1P028GE2-500mg
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride
2375271-05-7 95%
500mg
$956.00 2024-05-23
Enamine
EN300-7437539-10.0g
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
2375271-05-7 95.0%
10.0g
$3992.0 2025-03-11
Enamine
EN300-7437539-0.05g
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
2375271-05-7 95.0%
0.05g
$216.0 2025-03-11

Additional information on 1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1)

Introduction to 1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1) and Its Applications in Modern Chemical Biology

The compound with the CAS number 2375271-05-7, specifically 1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1), represents a significant advancement in the field of chemical biology. This zwitterionic derivative of triazole has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular framework of this compound incorporates a triazole ring moiety, which is well-documented for its versatility in medicinal chemistry. The presence of a methylamino group at the 5-position and an isopropyl substituent at the 1-position further enhances its chemical reactivity and biological relevance.

In recent years, the exploration of heterocyclic compounds has expanded dramatically, with triazoles emerging as pivotal scaffolds in drug discovery. The triazole core is particularly valued for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The hydrochloride salt form of this compound not only improves its solubility in aqueous solutions but also enhances its stability, making it more suitable for pharmaceutical formulations. This has opened up new avenues for its use in both preclinical and clinical studies.

One of the most compelling aspects of 1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1) is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in inflammatory and infectious diseases. For instance, studies have shown that derivatives of this molecule can interact with bacterial enzymes such as dihydrofolate reductase (DHFR), disrupting metabolic pathways essential for bacterial survival. This has sparked interest in exploring its efficacy against resistant strains of pathogens.

The structural motif of this compound also makes it an attractive candidate for developing small-molecule probes. These probes are invaluable tools in biochemical research, enabling scientists to investigate the function of specific proteins and cellular processes. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers have been able to elucidate how this molecule binds to its target proteins. Such insights are crucial for designing next-generation drugs with improved selectivity and reduced side effects.

Moreover, the isopropyl group attached to the triazole ring introduces steric hindrance, which can be strategically exploited to fine-tune binding interactions. This feature allows medicinal chemists to optimize the compound's pharmacokinetic properties by balancing lipophilicity and solubility. Such modifications are critical for ensuring that a drug candidate reaches its target site effectively and remains active long enough to exert its therapeutic effect.

Recent advancements in computational chemistry have further accelerated the development of derivatives based on 1H-1,2,4-Triazole-5-methanamine, 1-(1-methylethyl)-, hydrochloride (1:1). Machine learning algorithms can predict how structural changes will impact biological activity, allowing researchers to design more potent compounds with fewer experimental trials. This interdisciplinary approach combines traditional organic synthesis with cutting-edge computational methods, significantly reducing the time and cost associated with drug discovery.

The pharmaceutical industry has taken notice of these developments, with several companies investing in libraries of triazole-based compounds for high-throughput screening. These libraries are used to identify molecules with promising biological activity across a wide range of diseases. The versatility of triazole derivatives makes them particularly suitable for targeting multiple therapeutic areas simultaneously.

In conclusion, CAS no2375271-05-7 represents a cornerstone in modern chemical biology. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new ways to harness its properties, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.